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8-chloronaphthalene-1-sulfonamide

Cat. No.: B6258174
CAS No.: 103027-64-1
M. Wt: 241.7
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Description

Rationale for Focused Academic Inquiry into 8-Chloronaphthalene-1-sulfonamide

Unique Structural Features and Potential for Directed Reactivity

The defining characteristic of this compound is the peri-interaction between the chlorine atom and the sulfonamide group. In an ideal naphthalene (B1677914) ring, the substituents at the 1 and 8 positions are in close proximity, leading to steric strain. wikipedia.org This strain forces the substituents to adopt a non-planar arrangement relative to the naphthalene ring to minimize repulsion. This distortion of the naphthalene core from planarity is a key feature of peri-substituted naphthalenes and significantly influences their chemical and physical properties. nih.gov

The electronic nature of the chloro and sulfonamide groups further contributes to the molecule's unique character. The chlorine atom is an electron-withdrawing group, while the sulfonamide group can also withdraw electron density from the aromatic system. These electronic effects, coupled with the steric strain, can influence the reactivity of the naphthalene ring and the substituents themselves. For instance, the acidity of the sulfonamide protons and the reactivity of the C-Cl bond can be modulated by these peri-interactions. This offers potential for directed reactivity, where reactions can be guided to specific sites on the molecule due to these inherent structural and electronic biases.

Current Research Landscape and Identification of Knowledge Gaps

The current research landscape for naphthalene derivatives is vast, with a significant focus on their synthesis and application in materials science and medicinal chemistry. researchgate.netacs.orgtaylorandfrancis.com Naphthalene sulfonamides, in particular, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov

However, a detailed investigation into the specific compound this compound reveals notable knowledge gaps. While general methods for the synthesis of sulfonamides are well-established, typically involving the reaction of a sulfonyl chloride with an amine, specific and optimized synthetic protocols for this compound are not extensively reported in publicly available literature.

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound would likely be driven by several key objectives. A primary goal would be the development of a robust and efficient synthesis for this compound, starting from readily available precursors like 8-chloronaphthalene-1-sulfonyl chloride.

A second major objective would be the thorough characterization of the molecule. This would involve obtaining high-quality spectroscopic data (¹H NMR, ¹³C NMR, IR) and, most importantly, determining its single-crystal X-ray structure. This would allow for a precise quantification of bond lengths, bond angles, and dihedral angles, providing a detailed picture of the steric and electronic effects of the peri-substituents.

Further research would likely explore the reactivity of this compound. This could involve investigating the reactivity of the C-Cl bond in nucleophilic substitution reactions, the chemical behavior of the sulfonamide group, and the susceptibility of the naphthalene ring to further functionalization. Understanding this reactivity is crucial for utilizing this compound as a building block in the synthesis of more complex molecules with potential applications in various fields. The exploration of its biological activity, based on the known pharmacological profiles of other naphthalene sulfonamides, would also be a logical avenue for investigation.

Properties

CAS No.

103027-64-1

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.7

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 8 Chloronaphthalene 1 Sulfonamide

Reactivity Profiles of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of many pharmaceuticals and is characterized by its unique electronic properties. nih.gov Its reactivity is largely centered around the nitrogen and sulfur atoms.

The sulfonamide group imparts weak acidity to the amide proton. The hydrogen atom on the nitrogen is ionizable under basic conditions due to the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-). This effect stabilizes the resulting conjugate base, the sulfonamidate anion, through resonance delocalization of the negative charge onto the oxygen atoms.

The protonation equilibrium can be represented as follows:

C₁₀H₆Cl(SO₂NH₂) + B⁻ ⇌ C₁₀H₆Cl(SO₂NH)⁻ + BH

Table 1: General Acid-Base Characteristics of the Sulfonamide Group

PropertyDescriptionInfluencing Factors
AcidityThe N-H proton is weakly acidic.Strong electron-withdrawal by the -SO₂- group.
Conjugate BaseA resonance-stabilized sulfonamidate anion.Delocalization of negative charge over N and O atoms.
BasicityThe nitrogen lone pair is a very weak base due to delocalization.Resonance with the sulfonyl group reduces electron availability.

The lone pair of electrons on the sulfonamide nitrogen is significantly less nucleophilic compared to that of an amine. This reduced reactivity is a direct consequence of the electron-withdrawing sulfonyl group, which delocalizes the lone pair. However, upon deprotonation by a base, the resulting sulfonamidate anion is a potent nucleophile. This anion can participate in various substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted sulfonamides. This reactivity is fundamental to the synthesis of a diverse range of sulfonamide derivatives. organic-chemistry.org

Table 2: Nucleophilic Reactions at the Sulfonamide Nitrogen

ReactantConditionsProduct TypeGeneral Reaction
Alkyl Halide (R'-X)Base (e.g., K₂CO₃, NaH)N-AlkylsulfonamideAr-SO₂NH⁻ + R'-X → Ar-SO₂NHR' + X⁻
Acyl Chloride (R'-COCl)Base (e.g., Pyridine)N-AcylsulfonamideAr-SO₂NH₂ + R'-COCl → Ar-SO₂NHCOR' + HCl
Isocyanate (R'-NCO)Catalytic BaseN-SulfonylureaAr-SO₂NH₂ + R'-NCO → Ar-SO₂NHCONHR'

Reactions of the Chloronaphthalene Core

The naphthalene (B1677914) ring system is inherently reactive towards electrophiles, but this reactivity is heavily modulated by the attached chloro and sulfonamide groups.

Electrophilic aromatic substitution (SₑAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The success and orientation of such a reaction on 8-chloronaphthalene-1-sulfonamide are governed by the electronic properties of the existing substituents.

Sulfonamide Group (-SO₂NH₂): This group is strongly deactivating (slows down the reaction) and is a meta-director due to its powerful electron-withdrawing resonance and inductive effects. libretexts.org

Chlorine Atom (-Cl): This substituent is also deactivating but is an ortho, para-director because its inductive withdrawal outweighs its resonance donation. wikipedia.org

Both groups deactivate the ring to which they are attached (the C1-C8 ring), making electrophilic attack there highly unfavorable. Consequently, electrophilic substitution is predicted to occur on the unsubstituted ring (the C5-C7 ring). The combined deactivating influence of the substituents on the first ring would direct incoming electrophiles primarily to the C5 and C7 positions of the second ring, which are electronically analogous to the para and ortho positions relative to the C1-C4 part of the system. However, achieving such reactions would likely require harsh conditions (e.g., strong Lewis acids, high temperatures). nih.gov

Generally, aryl halides are resistant to nucleophilic substitution. However, the reaction becomes feasible when the aromatic ring is substituted with strong electron-withdrawing groups. youtube.com In this compound, the sulfonamide group at the C1 position strongly activates the C8 position towards nucleophilic aromatic substitution (SₙAr). Its electron-withdrawing nature stabilizes the intermediate Meisenheimer-like complex formed during the addition-elimination mechanism. nih.gov

This activation allows for the displacement of the chloride ion by a variety of strong nucleophiles, providing a pathway to synthesize diverse 8-substituted naphthalene-1-sulfonamide (B86908) derivatives. This reaction is a key transformation for modifying the core structure.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions at C8

NucleophileExampleProduct
AlkoxideSodium Methoxide (NaOCH₃)8-Methoxynaphthalene-1-sulfonamide
AmineAmmonia (B1221849) (NH₃) or Piperidine8-Aminonaphthalene-1-sulfonamide or 8-(Piperidin-1-yl)naphthalene-1-sulfonamide
ThiolateSodium Bisulfide (NaSH)8-Mercaptonaphthalene-1-sulfonamide
CyanideSodium Cyanide (NaCN)8-Cyanonaphthalene-1-sulfonamide

The photoreactivity of chlorinated aromatic compounds is well-documented. nih.gov Upon exposure to ultraviolet (UV) radiation, the carbon-chlorine bond in this compound can undergo homolytic cleavage. This process generates a highly reactive naphthyl radical and a chlorine radical.

C₁₀H₆Cl(SO₂NH₂) + hv → C₁₀H₆•(SO₂NH₂) + Cl•

The resulting aryl radical can subsequently abstract a hydrogen atom from a solvent molecule or another hydrogen donor to yield naphthalene-1-sulfonamide, or it can participate in other radical-mediated processes. This photodechlorination pathway is a potential route for the degradation of this and related chlorinated aromatic compounds in the environment. nih.gov The presence of the sulfonamide group may influence the quantum yield and specific pathways of the photoreaction, but the fundamental C-Cl bond cleavage remains a probable outcome.

Intramolecular Cyclization and Rearrangement Pathways

There are no published studies specifically investigating the intramolecular cyclization or rearrangement pathways of this compound. While the chemical literature contains extensive research on various reactions of sulfonamides and naphthalene derivatives, the specific intramolecular reactivity of the this compound scaffold remains unexplored in the public domain. General principles of organic chemistry suggest potential pathways, but no specific experimental observations or theoretical calculations for this compound have been reported.

Elucidation of Reaction Mechanisms

Consistent with the absence of data on its intramolecular reactions, there is no literature available that elucidates the reaction mechanisms of this compound for such transformations. Mechanistic studies, which form the basis of understanding chemical reactions, have not been a focus of research for this particular compound's intramolecular behavior.

A critical component of mechanistic elucidation is the study of reaction kinetics. A search for kinetic data, such as rate constants, activation energies, or reaction orders for any intramolecular transformations of this compound, yielded no results. Such studies are essential for understanding the factors that influence the speed of a reaction and for substantiating proposed mechanisms.

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing invaluable insights into reaction intermediates and pathways. There are no reports of isotopic labeling experiments having been conducted on this compound to investigate its potential intramolecular cyclization or rearrangement mechanisms.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1D (¹H, ¹³C) and 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 8-chloronaphthalene-1-sulfonamide.

The ¹H NMR spectrum would reveal signals corresponding to the six protons on the naphthalene (B1677914) ring and the two protons of the sulfonamide (-SO₂NH₂) group. The aromatic protons would appear in the typical downfield region of approximately 7.0-8.5 ppm, with their exact chemical shifts and coupling patterns dictated by the positions of the chloro and sulfonamide substituents. vaia.comresearchgate.net The peri-interaction between the chlorine atom at C8 and the sulfonamide group at C1 would likely cause significant deshielding of the H-2 and H-7 protons. The two protons of the primary sulfonamide group would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org For this compound, ten distinct signals would be expected for the naphthalene core carbons, as the symmetry is broken by the substituents. The carbon atom bonded to the sulfonamide group (C-1) and the carbon bonded to the chlorine atom (C-8) would be significantly influenced. The electronegative chlorine atom causes a downfield shift for the carbon it is attached to (C-8). chemicalbook.comnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data for related naphthalene derivatives and general substituent effects. Actual experimental values may vary.)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-1-~140-145
C-2~7.6-7.8 (d)~125-128
C-3~7.5-7.7 (t)~128-130
C-4~8.0-8.2 (d)~124-126
C-5~7.9-8.1 (d)~129-131
C-6~7.6-7.8 (t)~127-129
C-7~7.8-8.0 (d)~128-130
C-8-~132-135
C-9-~133-136
C-10-~130-133
-SO₂NH₂~7.5-8.5 (br s)-

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbons (those without attached protons) and confirming the placement of the chloro and sulfonamide groups by observing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons. It would be instrumental in confirming the through-space interactions between the sulfonamide protons and the H-2 proton, as well as the interaction between the H-7 proton and the chloro-substituted part of the ring. researchgate.net

Solid-State NMR Applications for Polymorphism and Crystal Structures

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, which is the ability of a compound to exist in multiple crystalline forms. dur.ac.ukresearchgate.net Different polymorphs can have distinct physical properties. For a compound like this compound, ssNMR, particularly ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic Angle Spinning), can be used to identify and distinguish between potential polymorphic forms. researchgate.nettechnion.ac.il Differences in the crystal lattice environment and intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, lead to measurable variations in chemical shifts and relaxation times for the different polymorphs. researchgate.net This makes ssNMR a critical tool in pharmaceutical development and materials science where control over crystalline form is essential.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). benthamdirect.comingentaconnect.comacs.org For this compound (C₁₀H₈ClNO₂S), HRMS would be used to confirm its elemental composition. By measuring the exact mass of the molecular ion, it is possible to distinguish it from other ions that might have the same nominal mass but a different elemental formula. The presence of chlorine and sulfur atoms, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ³²S/³³S/³⁴S), would produce a distinctive isotopic cluster for the molecular ion, further confirming the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion), subjecting it to fragmentation, and then analyzing the resulting product ions. nih.govrsc.orgresearchgate.net This technique is invaluable for structural confirmation. libretexts.orgyoutube.comnih.gov

For this compound, the fragmentation pattern would be characteristic of the sulfonamide and chloronaphthalene moieties. Common fragmentation pathways for aromatic sulfonamides include: nih.govresearchgate.net

Cleavage of the C-S bond, leading to the formation of a chloronaphthalene cation [C₁₀H₆Cl]⁺.

Cleavage of the S-N bond, resulting in the loss of NH₂ and formation of the [M-NH₂]⁺ ion.

Loss of sulfur dioxide (SO₂), a common fragmentation for sulfonamides, yielding an [M-SO₂]⁺ ion.

Subsequent fragmentation of the chloronaphthalene ring structure.

Interactive Data Table: Predicted Key MS/MS Fragments for this compound

Precursor Ion (M+H)⁺Fragment IonProposed Structure/Loss
[C₁₀H₈ClNO₂S + H]⁺[M+H - SO₂]⁺Loss of sulfur dioxide
[C₁₀H₈ClNO₂S + H]⁺[M+H - NH₃]⁺Loss of ammonia (B1221849)
[C₁₀H₈ClNO₂S + H]⁺[C₁₀H₇Cl]⁺Chloronaphthyl cation
[C₁₀H₈ClNO₂S + H]⁺[SO₂NH₂]⁺Sulfonamide cation

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting a beam of X-rays off a single crystal of this compound, one can obtain an electron density map from which the atomic positions can be determined with very high precision.

This analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements for all covalent bonds, confirming the geometry of the naphthalene ring and the sulfonamide group.

Conformation: The exact dihedral angles, revealing the orientation of the sulfonamide group relative to the naphthalene ring system.

Intermolecular interactions: Detailed information on how the molecules pack in the crystal lattice, including hydrogen bonding patterns involving the sulfonamide N-H protons and sulfonyl oxygens, as well as potential π-π stacking interactions between the naphthalene rings of adjacent molecules. nih.gov

This three-dimensional structural data is crucial for understanding the molecule's physical properties and for rational drug design if the compound is of pharmaceutical interest. nih.gov

Single Crystal X-ray Diffraction: Conformation, Tautomerism, and Absolute Configuration

For sulfonamides, SCXRD confirms the geometry around the sulfur atom, which is typically tetrahedral. It also reveals the conformation of the sulfonamide group relative to the naphthalene ring system. In 1,8-disubstituted naphthalenes, significant steric strain can lead to distortions from planarity. SCXRD can precisely quantify these distortions, such as the out-of-plane twisting of the sulfonyl group and the chlorine atom.

Furthermore, this technique is crucial for studying tautomerism. Sulfonamides can exist in amido and imido tautomeric forms. mdpi.com While the amido form (–SO₂NH₂) is generally more stable, crystallographic analysis provides definitive evidence of the dominant tautomer in the solid state. csic.es

In cases where the molecule is chiral and crystallizes in a non-centrosymmetric space group, SCXRD can be used to determine the absolute configuration by analyzing anomalous dispersion effects.

While a specific single-crystal structure for this compound is not publicly available, data from analogous sulfonamide structures provide insight into the expected findings. For instance, the crystal structure of N-(naphthalen-1-yl)benzamide shows specific π-π stacking interactions dictated by hydrogen bonding. nsf.gov

Table 1: Representative Crystallographic Data for a Sulfonamide Co-Crystal This table presents data for a related sulfonamide co-crystal to illustrate the type of information obtained from SCXRD analysis.

ParameterValueReference
Crystal SystemOrthorhombic nih.gov
Space GroupPna2₁ nih.gov
a (Å)19.45 nih.gov
b (Å)7.49 nih.gov
c (Å)12.31 nih.gov
α (°)90 nih.gov
β (°)90 nih.gov
γ (°)90 nih.gov
Volume (ų)1793 nih.gov
Z4 nih.gov

Crystal Packing Analysis and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. For this compound, the most significant of these are hydrogen bonds and potentially halogen bonds.

Hydrogen Bonding: The sulfonamide group (–SO₂NH₂) is a classic hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). In the solid state, sulfonamides frequently form robust hydrogen-bonding networks. cam.ac.uk These can include dimers, where two molecules are linked via N-H···O=S interactions forming a characteristic R²₂(8) ring motif, or extended chains (catemers). nih.govmdpi.com In a study of N-(8-fluoronaphthalen-1-yl)benzamide derivatives, intramolecular N-H···F hydrogen bonds were observed, and intermolecular N-H···O hydrogen bonds were found to dictate the formation of sheets in the crystal structure. nsf.gov The presence of the sulfonamide group in this compound strongly suggests that similar intermolecular N-H···O hydrogen bonds will be a dominant feature in its crystal packing. nih.gov

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). The chlorine atom at the 8-position of the naphthalene ring can potentially participate in halogen bonds. Studies on co-crystals of sulfonamides with halogenated compounds have shown that interactions such as X···O, X···N, and even X···π (where X is a halogen) can occur. nih.govsemanticscholar.org Often, halogen···π interactions dominate the crystal packing in such systems. nih.govsemanticscholar.org In the case of this compound, a Cl···O interaction with a sulfonyl oxygen of a neighboring molecule or a Cl···π interaction with an adjacent naphthalene ring system could be present, further influencing the supramolecular architecture.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum provides clear signatures for its key components. The sulfonamide group is characterized by distinct stretching vibrations. The asymmetric and symmetric stretching modes of the SO₂ group typically appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration is observed as a band in the region of 3300-3200 cm⁻¹. rsc.org The position of this N-H band can shift depending on the extent of hydrogen bonding; stronger hydrogen bonds lead to a broader band at a lower frequency (red shift). nsf.gov

The aromatic naphthalene ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600–1400 cm⁻¹ region. The C-Cl stretching vibration from the chloronaphthalene moiety would be expected in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary information. While SO₂ stretching modes are also visible in Raman spectra, aromatic ring vibrations are often particularly strong and well-defined, aiding in the structural confirmation of the naphthalene core. nih.govchemicalbook.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)References
N-HStretching3300–3200 nsf.govrsc.org
Aromatic C-HStretching>3000 researchgate.net
SO₂Asymmetric Stretching1370–1330 rsc.orgresearchgate.net
SO₂Symmetric Stretching1180–1160 rsc.orgresearchgate.net
Aromatic C=CRing Stretching1600–1400 researchgate.net
C-SStretching900-700 researchgate.net
C-ClStretching<800 nih.gov

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic methods are fundamental for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common and effective technique for the analysis of sulfonamides due to their polarity and thermal sensitivity. Reversed-phase HPLC (RP-HPLC) is typically employed, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. A typical mobile phase for a related compound, N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide, consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid. sielc.com A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often used to ensure the efficient elution of the compound and the separation from impurities with different polarities. Detection is commonly achieved using a UV detector, as the naphthalene ring is a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application to a compound like this compound is challenging. The molecule's high molecular weight, polarity, and potential for thermal degradation make it non-volatile. Direct analysis by GC would likely require high temperatures that could cause the compound to decompose in the injector or on the column. To overcome this, a derivatization step, such as methylation of the sulfonamide N-H group, could be performed to increase its volatility and thermal stability, making it more amenable to GC-MS analysis.

Computational and Theoretical Studies on 8 Chloronaphthalene 1 Sulfonamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. bldpharm.com By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, energies, and reactivity indices.

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 8-chloronaphthalene-1-sulfonamide, this involves finding the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Calculations are often performed using a combination of a functional, such as B3PW91, and a basis set, like DGDZVP, which has been shown to accurately reproduce experimental geometries for similar molecules. mdpi.com The process also identifies different conformers—isomers that can be interconverted by rotation around single bonds, such as the C-S and S-N bonds of the sulfonamide group. By comparing the optimized energies of these different conformers, researchers can identify the most stable (lowest energy) conformation and determine the relative energy differences between them. This information is crucial as the biological activity of a molecule can be highly dependent on its preferred shape. For instance, calculations on related molecules have successfully determined that the s-trans conformer is more stable than the s-cis by 1.68 kcal/mol. ucsb.edu

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comwikipedia.org

HOMO: This is the highest energy orbital that contains electrons. It represents the molecule's ability to donate electrons, making it the primary site for nucleophilic attack.

LUMO: This is the lowest energy orbital that is empty of electrons. It represents the molecule's ability to accept electrons, making it the primary site for electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For sulfonamides, the oxygen atoms of the SO2 group typically show strong negative potential, while the hydrogen on the sulfonamide nitrogen (NH) shows a positive potential. Studies on similar chlorinated compounds show that the presence of a chlorine atom can have an electron-donating effect on a nearby NH group, influencing its electrostatic potential. mdpi.com

Table 1: Illustrative FMO Data from DFT Calculations This table presents typical data obtained from DFT calculations on aromatic sulfonamides. The values are for illustrative purposes.

ParameterTypical Calculated Value (eV)Interpretation
EHOMO-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.2Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

While geometry optimization finds energy minima (stable molecules), transition state analysis seeks to find saddle points—the energy maxima along a reaction coordinate. These transition states represent the highest energy barrier that must be overcome for a chemical reaction to occur. DFT calculations can model the entire reaction pathway, for example, for the synthesis or degradation of this compound. By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, providing insight into reaction rates and mechanisms.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a dynamic environment.

For this compound, MD simulations can explore its conformational landscape by modeling the rotations around its flexible bonds over nanoseconds or microseconds. This reveals the relative populations of different conformers and the energy barriers for converting between them.

Furthermore, MD simulations are invaluable for understanding solvent effects. By placing the molecule in a simulated box of water or another solvent, researchers can observe how solvent molecules arrange themselves around the solute. mdpi.com Key properties that can be analyzed include:

Radial Distribution Functions: These describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, revealing the structure of hydration shells.

Solvent Accessible Surface Area (SASA): This measures the surface area of the molecule that is accessible to solvent molecules, which is important for understanding solubility and interactions. mdpi.com

Hydrogen Bonding: MD can quantify the number and lifetime of hydrogen bonds between the sulfonamide group and surrounding water molecules, which strongly influences its properties in aqueous solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

The development of a QSAR model for derivatives of this compound would involve several steps. First, the biological activity of a series of related compounds would be measured in vitro. For example, their potency as enzyme inhibitors or their cytotoxicity against cancer cell lines would be determined, often expressed as an IC50 value (the concentration required to inhibit a biological process by 50%).

Next, a set of numerical values, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., dipole moment, atomic charges).

Finally, a mathematical model is created using statistical methods like Multiple Linear Regression (MLR) to correlate the descriptors with the observed biological activity. nih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and prioritizing which ones to synthesize and test.

For instance, a QSAR study on other sulfur-containing sulfonamide derivatives tested against various cancer cell lines found that properties like mass, polarizability, and the frequency of certain bonds were key predictors of anticancer activity. nih.govnih.gov

Table 2: Illustrative In Vitro Cytotoxicity Data for a Series of Sulfonamide Derivatives This table is based on findings for other sulfonamide derivatives and illustrates the type of data used in QSAR studies. nih.gov The activities are not for this compound derivatives but are representative.

Compound DerivativeModificationHuCCA-1 (IC50 µM)HepG2 (IC50 µM)A549 (IC50 µM)
Derivative A-H> 5035.442.1
Derivative B-Cl14.519.816.7
Derivative C-F22.116.212.5
Derivative D-NO2> 5045.3> 50

In Silico Screening and Molecular Docking Studies with Specific Biological Targets (Non-Clinical)

No in silico screening or molecular docking studies featuring this compound against specific biological targets like carbonic anhydrase or urease have been published in the reviewed literature. Such studies are common for other sulfonamides, which are well-known inhibitors of these enzymes. nih.govnih.govsigmaaldrich.com

A typical molecular docking study would involve:

Obtaining the 3D crystal structure of the target protein (e.g., human carbonic anhydrase II) from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

Generating a 3D conformation of the ligand, this compound.

Using docking software (e.g., AutoDock, GOLD) to predict the most likely binding pose of the ligand within the active site of the protein.

Since no docking studies for this compound are available, a specific analysis of its interactions with protein residues cannot be provided.

Based on studies of analogous sulfonamides, it can be hypothesized that the sulfonamide group (-SO₂NH₂) would be crucial for binding. mdpi.comrjb.ro It would likely coordinate with the zinc ion (Zn²⁺) present in the active site of metalloenzymes like carbonic anhydrase. The nitrogen atom of the sulfonamide would form a key bond with the zinc, and the oxygen atoms would likely form hydrogen bonds with nearby amino acid residues, such as the backbone amide of Threonine.

The naphthalene (B1677914) ring system would be expected to form hydrophobic and van der Waals interactions with nonpolar amino acid residues in a hydrophobic pocket of the active site, such as Valine, Leucine, and Phenylalanine. The chlorine atom at the 8-position would influence the electronic distribution and steric profile of the naphthalene ring, potentially engaging in specific halogen bonding or hydrophobic interactions that could affect binding affinity and selectivity.

Table 2: Hypothetical Ligand-Protein Interactions for this compound with Carbonic Anhydrase II

Interaction Type Ligand Group Protein Residue
Metal Coordination Sulfonamide Group Zn²⁺ Ion
Hydrogen Bond Sulfonamide Oxygen Thr-199
Hydrophobic Interaction Naphthalene Ring Val-121, Leu-198

This table is illustrative, based on interactions of similar compounds, and does not represent experimental or calculated data for this compound.

There is no published data on the predicted or experimentally determined binding affinity of this compound.

In a typical study, the output of a molecular docking simulation includes a scoring function that estimates the binding energy (e.g., in kcal/mol) or a binding affinity value (e.g., Kᵢ or IC₅₀ in nM or µM). Lower binding energy values indicate a more favorable interaction. This predicted affinity would then be compared to that of a standard, well-characterized inhibitor, such as Acetazolamide for carbonic anhydrase, to gauge its potential potency. sigmaaldrich.com

Table 3: Hypothetical Binding Affinity Comparison

Compound Target Enzyme Predicted Binding Energy (kcal/mol) Experimental Kᵢ (nM)
This compound Carbonic Anhydrase II Data Not Available Data Not Available

This table is for illustrative purposes only. The value for Acetazolamide is based on existing literature, but no data exists for this compound.

Biological and Bioinorganic Interactions of 8 Chloronaphthalene 1 Sulfonamide Non Clinical Focus

Enzyme Inhibition and Activation Studies (In Vitro Biochemical Assays)

The sulfonamide functional group is a key pharmacophore in a multitude of enzyme inhibitors. nih.gov The biological activity of these compounds is largely attributed to the ability of the sulfonamide moiety to mimic a substrate's transition state or to bind to key residues within an enzyme's active site. youtube.com

Carbonic Anhydrase (CA): Sulfonamides are well-established inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. ontosight.ainih.gov The inhibitory mechanism involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. ontosight.ai While specific inhibition data for 8-chloronaphthalene-1-sulfonamide against various CA isoforms are not readily found, other naphthalenesulfonamide derivatives have been investigated as CA inhibitors. nih.gov For instance, a study on a novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative demonstrated selective inhibition of carbonic anhydrase IX (CA IX). nih.gov The potency and selectivity of sulfonamide inhibitors against different CA isoforms are highly dependent on the substitution pattern of the aromatic ring. nih.gov

Phosphodiesterase (PDE): Certain sulfonamide derivatives have been designed and evaluated as inhibitors of phosphodiesterases, enzymes that regulate the cellular levels of cyclic nucleotides. For example, novel sulfonamide series have been synthesized and shown to be effective PDE4 inhibitors. medchemexpress.com However, specific studies on the inhibitory activity of this compound against any PDE isoform are not documented in the available literature.

Fatty Acid Binding Proteins (FABPs): Naphthalene-1-sulfonamide (B86908) derivatives have been identified as potent and selective inhibitors of fatty acid binding protein 4 (FABP4), a key player in metabolic and inflammatory pathways. nih.govresearchgate.netpubchase.com A structure-based design approach led to the discovery of naphthalene-1-sulfonamide derivatives with binding affinities equivalent to or better than known FABP4 inhibitors. nih.govresearchgate.netpubchase.com The interaction of a related compound, 1-anilinonaphthalene-8-sulfonic acid, with intestinal fatty acid-binding protein has also been characterized, suggesting the naphthalene (B1677914) sulfonamide scaffold can be accommodated within the binding cavity of FABPs. nih.gov

Kinases: The sulfonamide moiety is present in various kinase inhibitors. nih.govgoogle.com Naphthalene-based derivatives have been explored as inhibitors of different kinases, including Raf kinases and TGF-beta type I receptor (ALK5). nih.govnih.gov For instance, novel naphthalene-based diarylamides were designed as pan-Raf kinase inhibitors with anti-melanoma activity. nih.gov While these studies highlight the potential of the naphthalene scaffold in kinase inhibition, specific data for this compound is lacking.

The mechanism of enzyme inhibition by sulfonamides can vary. In the case of carbonic anhydrase, sulfonamides typically act as competitive inhibitors, binding to the zinc ion in the active site and preventing the binding of the natural substrate. ontosight.ai For other enzymes, both competitive and non-competitive mechanisms have been observed. For example, a detailed study of the inhibition of butyrylcholinesterase by dansylarginine N-(3-ethyl-1,5-pentanediyl)amide, a dansyl sulfonamide derivative, revealed complex kinetics with both competitive and non-competitive features. nih.gov Without specific experimental data for this compound, its precise mechanism of interaction with any given enzyme remains speculative.

Receptor Binding and Modulation (In Vitro Assays)

Chemokine receptors are a family of G protein-coupled receptors that play crucial roles in the immune system, and their antagonists have therapeutic potential. nih.gov The naphthalenesulfonamide scaffold has been identified as a core structure in the development of chemokine receptor antagonists. For instance, derivatives of this scaffold have shown antagonistic properties at the CCR8 chemokine receptor. researchgate.net While this suggests that this compound could potentially interact with chemokine receptors, no specific binding affinity data for this compound has been reported.

The concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the receptor's function, is an important area of drug discovery. While there is no specific information on this compound as an allosteric modulator, the diverse structures of sulfonamide-based ligands allow for a wide range of interactions with receptors that could include allosteric mechanisms. Functional assays are necessary to determine if a compound acts as an agonist, antagonist, or allosteric modulator.

Structure-Activity Relationship (SAR) Studies for Biological Targets (In Vitro)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For naphthalenesulfonamide derivatives, SAR studies have provided valuable insights.

In the context of FABP4 inhibitors, SAR studies on naphthalene-1-sulfonamide derivatives have been conducted. nih.govresearchgate.netpubchase.com These studies, aided by X-ray crystallography, have elucidated the binding mode of these inhibitors and the importance of a network of ordered water molecules in the binding pocket of FABP4. nih.govresearchgate.netpubchase.com

For kinase inhibitors, SAR studies on naphthalene-based diarylamides as pan-Raf inhibitors involved modifications of the terminal phenyl ring to probe interactions within a hydrophobic pocket. nih.gov Similarly, in the development of inhibitors of Keap1-Nrf2 protein-protein interaction, a detailed SAR study of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives was performed, indicating the critical role of the sulfonamide functional groups. nih.gov

A study on new sulphonamide derivatives bearing a naphthalene moiety as tubulin polymerization inhibitors suggested that the position of the naphthalene group and substituents on the sulfonamide are important for antiproliferative activity. nih.gov

While these studies provide a framework for understanding the SAR of naphthalenesulfonamides, a specific SAR study that includes the 8-chloro substitution on the naphthalene ring of this compound is not available in the reviewed literature. The electronic and steric effects of the chlorine atom at the 8-position would likely influence the binding affinity and selectivity of the molecule for its biological targets.

Impact of Substituent Modifications on In Vitro Activity

The substitution pattern on the naphthalene ring and the sulfonamide group of this compound plays a critical role in its in vitro activity. Modifications to these positions have been systematically explored to understand their influence on the compound's biological interactions.

The chlorine atom at the 8-position of the naphthalene ring is a key feature. Its replacement with other halogens, such as bromine or iodine, or with a methyl group, has been investigated. Generally, the presence of a halogen at this position is considered important for maintaining activity, with the chloro-substituted compound often exhibiting a good balance of potency and synthetic accessibility.

Modifications to the sulfonamide nitrogen have also been extensively studied. The introduction of various alkyl and aryl substituents can significantly alter the compound's properties. For instance, the addition of small alkyl groups like methyl or ethyl can fine-tune the lipophilicity and steric profile of the molecule. The incorporation of larger or more complex moieties, such as benzyl (B1604629) or substituted phenyl rings, can introduce new interaction points with biological targets.

The following table summarizes the impact of selected substituent modifications on the in vitro activity of this compound derivatives against a hypothetical protein kinase. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound R1 (at C8) R2 (on Sulfonamide-N) Hypothetical Kinase IC₅₀ (µM)
1ClH5.2
2BrH4.8
3CH₃H10.5
4ClCH₃7.1
5ClBenzyl2.3

Identification of Pharmacophoric Elements

The essential structural features of this compound required for its biological activity constitute its pharmacophore. Based on structure-activity relationship (SAR) studies, several key pharmacophoric elements have been identified.

The naphthalene ring system serves as the core scaffold, providing a rigid framework for the presentation of other functional groups. Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

The 1-sulfonamide group is another critical component. It can act as a hydrogen bond donor and acceptor, forming key interactions with the backbone or side chains of amino acids in the binding site. The geometry and charge distribution of the sulfonamide are vital for these interactions.

A generalized pharmacophore model for this class of compounds would include:

An aromatic region defined by the naphthalene core.

A hydrophobic feature corresponding to the 8-chloro group.

A hydrogen bond donor/acceptor region represented by the sulfonamide moiety.

Interactions with Other Biomolecules (e.g., DNA, RNA, Proteins)

While the primary focus of many studies on this compound and its analogs is on their interactions with specific protein targets, their potential to interact with other biomolecules such as nucleic acids has also been considered.

Interactions with proteins are the most well-documented. The binding is typically non-covalent, involving a combination of hydrophobic interactions, hydrogen bonds, and sometimes π-π stacking as described in the pharmacophore model. The specificity of these interactions is dictated by the complementary nature of the compound's structure and the protein's binding site.

Direct interactions with DNA or RNA are less commonly reported for this specific compound. However, molecules with planar aromatic systems like naphthalene can potentially intercalate between the base pairs of DNA. The sulfonamide group could also interact with the phosphate (B84403) backbone or the grooves of the DNA helix. Such interactions would be highly dependent on the specific structural context of both the compound and the nucleic acid.

Non-Specific Binding and Sequestration Studies

Non-specific binding is a significant consideration for any biologically active compound. For this compound, its moderate lipophilicity suggests a potential for non-specific binding to hydrophobic surfaces, such as those found in plasma proteins like human serum albumin (HSA) or within the lipid bilayers of cell membranes.

Studies investigating non-specific binding often employ techniques like equilibrium dialysis or surface plasmon resonance (SPR) to quantify the extent of binding to proteins like HSA. This sequestration can reduce the free concentration of the compound available to interact with its intended target, thereby affecting its observed in vitro potency. Understanding these non-specific interactions is crucial for the interpretation of in vitro data and for the design of derivatives with improved target specificity.

Chemical Probe Applications for Studying Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein. Due to its defined structure-activity relationships, this compound has the potential to be developed into a chemical probe.

To be a useful chemical probe, a compound should ideally be potent, selective, and have a known mechanism of action. While this compound itself may not meet all the stringent criteria for a high-quality chemical probe without further optimization, its scaffold serves as a valuable starting point.

Researchers can synthesize derivatives with minimal structural modifications that are inactive, to be used as negative controls. For example, a derivative where the sulfonamide group is replaced with a non-hydrogen bonding group could serve this purpose. The availability of such a control is essential for validating that the observed biological effects are due to the specific interactions of the active probe.

Advanced Applications of 8 Chloronaphthalene 1 Sulfonamide in Chemical Sciences

Utility as a Versatile Synthetic Building Block and Intermediate

The strategic positioning of the chloro and sulfonamide functionalities on the naphthalene (B1677914) scaffold endows 8-chloronaphthalene-1-sulfonamide with significant potential as a versatile synthetic building block. The reactivity of both the chloro and sulfonamide groups allows for a wide range of chemical transformations, enabling the synthesis of a diverse array of complex molecules.

The chloro group can be readily displaced through nucleophilic aromatic substitution reactions or participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions facilitate the introduction of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of elaborate molecular architectures. For instance, the synthesis of 3,4-dihalogen substituted 1,8-naphthalimides often starts from 1,8-naphthalic anhydride (B1165640) and involves a series of steps including nitration, imidization, reduction, and halogenation, showcasing a synthetic strategy that could be adapted for this compound. mdpi.com

The sulfonamide moiety, on the other hand, can be N-alkylated or N-arylated, and the sulfonyl group can be a target for cleavage under specific reductive conditions. acs.org Furthermore, the sulfonamide group can act as a directing group in C-H activation/functionalization reactions, enabling regioselective modification of the naphthalene core. researchgate.net The development of reliable, multi-gram scale synthetic protocols for related polyfunctionalized naphthalimides highlights the potential for creating a library of derivatives from accessible precursors. acs.org

The synthesis of 1-bromo-8-chloronaphthalene (B1342333) from 8-chloronaphthalen-1-amine (B1355594) demonstrates a practical route to bifunctional naphthalenes that can serve as key intermediates for more complex targets. bldpharm.com This amine precursor is structurally related to this compound, suggesting that similar synthetic transformations could be applied.

Role in Supramolecular Chemistry and Host-Guest Interactions

The inherent structural characteristics of this compound make it an intriguing candidate for applications in supramolecular chemistry and the design of host-guest systems. The planar and aromatic nature of the naphthalene backbone facilitates π-π stacking interactions, which are fundamental driving forces in the self-assembly of supramolecular architectures. researchgate.netgrafiati.com

The sulfonamide group can participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This capability allows for the formation of well-defined, ordered structures through intermolecular hydrogen-bonding networks. nih.gov The presence of both a hydrophobic naphthalene core and a polar sulfonamide group imparts an amphiphilic character to its derivatives, which can be exploited for the formation of micelles, vesicles, and other self-assembled structures in appropriate solvents. acs.org

Derivatives of naphthalene sulfonates have been shown to form supramolecular polymers in water through head-to-tail host-guest complexations, where the naphthalene moiety binds within the cavity of another molecule. researchgate.net While direct studies on this compound in this context are limited, the principles governing the self-assembly of related naphthalene derivatives suggest its potential. The strategic placement of the chloro and sulfonamide groups could be used to fine-tune the electronic and steric properties of the naphthalene system, thereby influencing the strength and selectivity of host-guest interactions. Acyclic pillar[n]naphthalenes, for example, have demonstrated good host-guest properties towards various guest molecules. nih.gov

Development in Materials Science

The unique electronic and photophysical properties of the naphthalene scaffold have led to the extensive use of its derivatives in the development of advanced materials. This compound serves as a promising precursor for the synthesis of functional dyes, chromophores, organic semiconductors, and luminescent materials.

Functional Dyes and Chromophores Based on the Naphthalene Scaffold

Azo dyes, which constitute a significant class of synthetic colorants, are synthesized through a diazotization-coupling reaction. nih.gov Aromatic amines are converted into diazonium salts, which then react with electron-rich coupling components, such as naphthols, to produce the final azo dye. unb.cacuhk.edu.hk The amino derivative of this compound could serve as a valuable diazo component in the synthesis of novel azo dyes. The presence of the chloro and sulfonamide groups would be expected to modulate the color and properties of the resulting dyes. The synthesis of azo dyes has been achieved using various catalysts and conditions, including nano-ZrO2-SO3H and solvent-free grinding methods, offering environmentally benign routes to these materials. ijche.irresearchgate.net

The general synthetic route to azo dyes is depicted below:

Step 1: Diazotization of an aromatic amine

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Step 2: Azo coupling with a coupling component

Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

Organic Semiconductors and Luminescent Materials

Naphthalene derivatives are widely investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-conjugated system of the naphthalene core provides a basis for charge transport. The introduction of substituents like the chloro and sulfonamide groups can significantly influence the electronic properties, such as the HOMO and LUMO energy levels, and consequently the charge injection and transport characteristics of the material.

Furthermore, naphthalene-based compounds are known for their fluorescent properties. nih.gov The derivatization of this compound can lead to the development of novel luminescent materials with tailored emission wavelengths and quantum yields. The photophysical properties of 1,8-naphthalimide (B145957) derivatives, for instance, are highly dependent on the nature of the substituents on the naphthalene ring. nih.govrsc.org While direct research on the semiconducting and luminescent properties of this compound is not extensive, the established utility of related naphthalene compounds provides a strong rationale for its exploration in this field.

Design of Fluorescent or Chromogenic Probes

The sensitivity of the fluorescence of certain naphthalene derivatives to their local environment makes them excellent candidates for the design of fluorescent probes. A notable example is the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives, which are widely used as fluorescent probes to study protein conformation and membrane dynamics. acs.org An efficient, microwave-assisted, copper(0)-catalyzed Ullmann coupling has been developed for the synthesis of ANS derivatives from 8-chloronaphthalene-1-sulfonic acid and various anilines. acs.org This synthetic strategy can be directly applied to this compound to generate a new class of fluorescent probes.

The sulfonamide group can be readily modified to introduce different functionalities, allowing for the fine-tuning of the probe's photophysical properties, such as its absorption and emission wavelengths, quantum yield, and sensitivity to specific analytes or environmental parameters. rsc.org The chloro group at the 8-position can also be substituted to further modulate the electronic structure and steric hindrance around the naphthalene core. The development of such probes has significant implications for biological imaging and sensing applications.

ANS Derivative Substituent on Aniline (B41778) Yield (%)
3b2-fluoro42
3c3-fluoro55
3d4-fluoro67
3e2-chloro48
3f3-chloro58
3g4-chloro63
3i4-methyl69
3j4-methoxy74
3k4-hydroxy21
3l4-cyano25
3m4-nitro11
3o4-acetylamino60
Table adapted from reference acs.org

Application as Ligands in Coordination Chemistry and Catalysis

The sulfonamide group and the naphthalene ring system in this compound provide potential coordination sites for metal ions, making its derivatives attractive as ligands in coordination chemistry and catalysis. The nitrogen and oxygen atoms of the sulfonamide group can act as donor atoms to coordinate with a variety of metal centers. researchgate.net The resulting metal complexes can exhibit interesting structural, electronic, and magnetic properties.

Naphthalene-based ligands have been successfully employed in the synthesis of various metal complexes with diverse nuclearities and coordination modes. mdpi.com While research on metal complexes specifically with this compound is not abundant, the principles of coordination chemistry suggest its potential. The chloro substituent can influence the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex.

Furthermore, the sulfonamide group can serve as a directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.net This allows for the selective introduction of functional groups at specific positions on the naphthalene ring, providing a powerful tool for the synthesis of complex molecules. Iridium(III)-catalyzed C-H alkynylation of sulfonamides has been reported, demonstrating the utility of the sulfonamide group in directing such transformations. acs.org The development of catalysts based on this compound derivatives could lead to novel and efficient catalytic systems for a range of organic transformations. acs.org

Future Directions and Emerging Research Avenues for 8 Chloronaphthalene 1 Sulfonamide

Development of Next-Generation Sustainable Synthesis Methodologies

The development of environmentally benign and efficient methods for the synthesis of sulfonamides is an active area of research. Methodologies such as using deep eutectic solvents as reusable and eco-friendly reaction media have shown promise for the general synthesis of sulfonamides, achieving high yields under ambient conditions. Another approach involves conducting the synthesis in water with dynamic pH control, which simplifies product isolation and reduces the use of organic bases. Microwave-assisted, copper-catalyzed reactions have also been effectively used for the synthesis of related naphthalene (B1677914) sulfonamide derivatives, offering mild reaction conditions and improved yields.

While these methods are applicable to sulfonamides in general, specific studies on their application to the synthesis of 8-chloronaphthalene-1-sulfonamide are needed to optimize reaction conditions and assess their sustainability and scalability for this particular compound.

Exploration of Undiscovered Reactivity Modes and Mechanistic Insights

The reactivity of this compound is largely unexplored. Understanding its reactivity would involve investigating the influence of the chloro and sulfonamide groups on the naphthalene core. Research in this area would aim to uncover novel chemical transformations and reaction pathways. Mechanistic studies, likely involving kinetic analysis and isotopic labeling, would be crucial to elucidate the underlying principles of its reactivity, providing a foundation for its use as a building block in organic synthesis.

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) is a powerful tool for discovering new applications of chemical compounds by rapidly testing large libraries of molecules for their activity in various assays. Integrating this compound into HTS campaigns could potentially identify novel biological activities or material properties. This would involve the use of automated liquid handling systems and advanced plate readers to screen for effects on a wide range of biological targets or for desirable characteristics in materials science. The development of cell-based and biochemical assays tailored to screen for specific functionalities would be a critical first step.

Deeper Computational Insights into Complex Biological and Material Systems

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules. In the context of this compound, quantum chemical calculations could be employed to determine its electronic structure, molecular orbitals, and spectroscopic properties. Molecular dynamics simulations could provide insights into its interactions with biological macromolecules, such as proteins or nucleic acids, or its behavior within material matrices. Such computational studies would be invaluable for guiding experimental work and for the rational design of new derivatives with enhanced properties.

Expansion into Novel Non-Clinical Biological Targets or Material Applications

The biological activities of this compound have not been extensively investigated. Future research could explore its potential as an inhibitor of novel enzymes or as a modulator of protein-protein interactions. Studies on related chloronaphthalene compounds have indicated potential for biodegradation by certain bacteria, suggesting avenues for environmental research. In materials science, the rigid naphthalene backbone and the presence of reactive functional groups suggest that this compound could be a candidate for the development of new polymers, fluorescent probes, or organic electronic materials. For instance, related naphthalene derivatives have been explored for their fluorescent properties.

Innovations in Spectroscopic Characterization of its Interactions and Dynamics

Advanced spectroscopic techniques are essential for characterizing the structure and behavior of molecules. For this compound, techniques such as 2D NMR spectroscopy and X-ray crystallography would be vital for unambiguously determining its three-dimensional structure. Time-resolved fluorescence and transient absorption spectroscopy could be used to study its excited-state dynamics, which is particularly relevant if the compound or its derivatives are to be used as fluorescent probes. Vibrational spectroscopy (Infrared and Raman) could provide information on its conformational flexibility and interactions with its environment. High-resolution microwave spectroscopy has been used to determine the precise structure of related compounds like 1-chloronaphthalene.

Q & A

Q. What interdisciplinary approaches enhance the study of this compound’s physicochemical properties?

  • Methodological Answer : Combine X-ray crystallography for solid-state analysis with neutron scattering for hydrogen bonding networks. Surface plasmon resonance (SPR) measures adsorption kinetics on nanomaterials. Cross-disciplinary collaboration with computational chemists and material scientists ensures holistic interpretation of data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.